REACTION_CXSMILES
|
[N:1]1C=CC=CC=1.[C:7](Cl)([O:9][CH2:10][C:11]([Cl:14])([Cl:13])[Cl:12])=[O:8]>C(Cl)Cl>[C:7](=[O:8])([O:9][CH2:10][C:11]([Cl:14])([Cl:13])[Cl:12])[NH2:1]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
|
Details
|
After 4 hours the reaction was washed with 3M HCl (1×)
|
Duration
|
4 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3 (1×), dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(OCC(Cl)(Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |